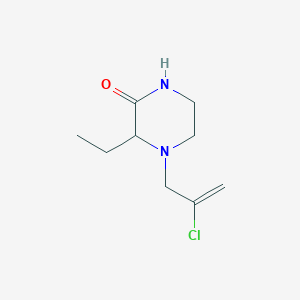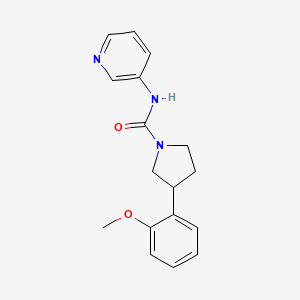
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, also known as CBSCHU, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CBSCHU belongs to the family of urea derivatives, which have been extensively studied for their diverse biological properties.
Applications De Recherche Scientifique
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in various scientific research studies. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have a positive effect on bone metabolism, making it a potential candidate for the treatment of osteoporosis.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea is not yet fully understood. However, it has been suggested that 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea exerts its biological activities by modulating various signaling pathways in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been reported to activate the AMPK pathway, which is involved in energy metabolism and aging.
Biochemical and Physiological Effects
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cells. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has been reported to increase bone mineral density and bone strength in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in scientific research is its high purity and stability. 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be easily synthesized in large quantities, making it suitable for in vitro and in vivo experiments. However, one limitation of using 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be used to overcome this limitation.
Orientations Futures
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea has shown promising biological activities in scientific research studies, making it a potential candidate for drug development. Future research should focus on elucidating the mechanism of action of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea and identifying its molecular targets. In addition, more studies are needed to investigate the efficacy and safety of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in animal models and clinical trials. Furthermore, the potential use of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Méthodes De Synthèse
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea can be synthesized by reacting cyclobutylamine with 2-methylsulfanyl-cyclohexyl isocyanate in the presence of a catalyst. The reaction yields 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to achieve a high yield and purity of 1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
1-cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-16-11-8-3-2-7-10(11)14-12(15)13-9-5-4-6-9/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWTHJVGQKKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-3-(2-methylsulfanylcyclohexyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)





![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)